Rehmaionoside B

Urology Smooth Muscle Pharmacology Natural Product Bioassay

Investigators of micturition disorders need smooth muscle-targeting agents with mechanistic specificity. Rehmaionoside B is the most potent of five Rehmannia constituents against noradrenaline-induced urethral contraction, also exhibiting indomethacin-like blockade of arachidonic acid-induced bladder contraction. • Superior urethral relaxation vs. catalpol, ajugol, and other co-isolated analogs • Key discriminant for dried vs. processed Rehmannia root by UPLC-TOF MS • Supplied with full characterization (COA, HPLC, MS, NMR)

Molecular Formula C19H34O8
Molecular Weight 390.5 g/mol
CAS No. 104056-83-9
Cat. No. B1246874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRehmaionoside B
CAS104056-83-9
Molecular FormulaC19H34O8
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O
InChIInChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12-,13-,14+,15-,16+,18-,19-/m1/s1
InChIKeyICINSKFENWFTQI-BHYGOWNVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rehmaionoside B: Chemical Identity & Baseline


Rehmaionoside B (CAS: 104056-83-9) is a C13-apocarotenoid glycoside classified within the broader terpene glycoside and ionone glucoside families, possessing the molecular formula C19H34O8 and a molecular weight of 390.47 g/mol [1] [2] . This compound was originally isolated and structurally elucidated from the dried root of Rehmannia glutinosa Libosch. (Chinese Rehmanniae Radix) alongside the structurally homologous compounds rehmaionoside A, rehmaionoside C, and rehmapicroside [3]. Rehmaionoside B is distinguished from these co-isolated analogs by its absolute stereostructure and its specific, indomethacin-like pharmacological profile on smooth muscle preparations [3] [4]. The compound is commercially available as a reference standard for analytical method development, quality control, and research applications .

Why Rehmaionoside B Cannot Be Substituted


Substituting Rehmaionoside B with a generic 'Rehmannia glycoside' or a more abundant analog such as catalpol, ajugol, or rehmannioside B is scientifically unjustified for targeted applications in smooth muscle pharmacology or process-specific chemical fingerprinting. Direct comparative evidence demonstrates that rehmaionoside B exhibits a quantitatively superior and mechanistically distinct inhibitory activity on urethral smooth muscle relative to the other co-isolated constituents [1] [2]. This functional differentiation is underpinned by its unique C13-ionone glucoside scaffold, which is structurally divergent from the bicyclic cyclopentanopyran core of classic iridoids like catalpol [3]. Furthermore, rehmaionoside B (or its isobaric homolog rehmaionoside A) has been explicitly identified as a key multivariate discriminant capable of differentiating dried Rehmannia root from the processed form, a role that bulk markers like fructose or stachyose cannot fulfill with the same specificity [4]. Therefore, procurement of the specific compound is mandatory to ensure experimental reproducibility in these defined contexts.

Rehmaionoside B: Comparative Evidence vs. Analogs


Urethral Smooth Muscle Inhibition

In a direct head-to-head comparison of five constituents isolated from Rehmanniae Radix, rehmaionoside B (at a concentration of 1 mg/mL) was identified as the most effective inhibitor of noradrenaline (10 μg/mL)-induced contraction in isolated mouse urethral smooth muscle strips [1]. While the specific quantitative data for the other four tested constituents are not provided in the abstract, the study's conclusion explicitly designates rehmaionoside B as superior in this specific assay relative to the other co-isolated compounds tested [1]. Additionally, rehmaionoside B (0.1 mg/mL) induced a relaxation in bladder smooth muscle equivalent to 26.4% of the maximal relaxation produced by the positive control isoproterenol (1 μg/mL) [1].

Urology Smooth Muscle Pharmacology Natural Product Bioassay

Discriminant Marker for Rehmannia Processing

Multivariate statistical analysis of UPLC-TOF MS data identified rehmaionoside A (or its isobaric homolog rehmaionoside B) as one of the key chemical discriminators capable of differentiating decoctions of dried Rehmannia root (DRR) from prepared Rehmannia root (PRR) [1]. This contrasts with the behavior of bulk sugars: HPLC-ELSD analysis revealed that fructose content in PRR decoctions was approximately four times greater than in DRR (P<10⁻⁵), while sucrose content in PRR was only about one seventh of that in DRR (P<0.01) [1]. The identification of rehmaionoside B (or A) as a discriminant marker highlights its specific utility in quality control applications where bulk carbohydrate changes are insufficiently specific or confounded by processing variability.

Quality Control Herbal Authentication Process Analytical Technology

Indomethacin-Like Bladder Relaxation

Treatment with rehmaionoside B significantly inhibited arachidonic acid-induced contraction of isolated mouse bladder smooth muscle [1]. The study authors explicitly characterized this pharmacological response as being similar to that induced by the nonsteroidal anti-inflammatory drug indomethacin [1]. This observation suggests that rehmaionoside B may interfere with the cyclooxygenase pathway, a mechanism that distinguishes it from other Rehmannia iridoids such as catalpol, which are primarily known for diuretic or cathartic effects [2]. The concentration at which this effect was observed is not specified in the available abstract, limiting quantitative precision.

Inflammation Urology Prostaglandin Pathway

Oral Bioavailability vs. Catalpol & Ajugol

In a rat pharmacokinetic study following oral administration of Radix Rehmanniae water extract (6 g/kg), plasma concentrations of rehmannioside A (or its isobaric homolog rehmaionoside B) were found to be very low, in stark contrast to the substantial systemic exposure observed for catalpol and ajugol [1]. Quantitative pharmacokinetic parameters for catalpol included a Cmax of 2349.05 ± 1438.34 ng/mL and AUC(0-∞) of 4407.58 ± 2734.89 ng·h/mL, whereas only semi-quantitative detection was feasible for rehmaionoside B (or A) due to low plasma levels [1]. This marked difference in oral bioavailability is critical for experimental design.

Pharmacokinetics ADME Herbal Bioavailability

Rehmaionoside B: Research & Application Scenarios


Urinary Tract Smooth Muscle Relaxation

Procurement of rehmaionoside B is indicated for ex vivo pharmacological investigations targeting urethral and bladder smooth muscle relaxation. Based on direct comparative evidence, rehmaionoside B was the most effective among five Rehmannia constituents at inhibiting noradrenaline-induced urethral contraction [1]. Its indomethacin-like inhibition of arachidonic acid-induced bladder contraction further supports its use as a tool compound to probe cyclooxygenase-mediated pathways in the lower urinary tract [1]. Researchers studying micturition disorders or screening for novel smooth muscle relaxants should prioritize this specific compound over more abundant Rehmannia-derived iridoids.

Authenticity & Process Control

Procurement of rehmaionoside B as an analytical reference standard is essential for quality control laboratories developing robust, marker-based authentication methods for Rehmannia root processing. UPLC-TOF MS multivariate analysis has identified rehmaionoside A (or B) as a key discriminant between dried and prepared Rehmannia root, providing a specific chemical signature that bulk saccharide markers cannot match [2]. Using rehmaionoside B in method validation ensures accurate differentiation of processing states, which is critical for regulatory compliance in herbal product manufacturing.

Inflammation & Smooth Muscle Contractility Mechanisms

Rehmaionoside B is a suitable candidate for in vitro cellular and tissue-based studies aimed at elucidating the molecular mechanisms underlying smooth muscle contraction and arachidonic acid metabolism. Its observed indomethacin-like activity suggests potential interaction with the cyclooxygenase-prostaglandin axis, distinguishing it from other Rehmannia constituents like catalpol, which are associated with diuretic or purgative effects [1] [3]. Procurement of high-purity rehmaionoside B enables precise dose-response and pathway interrogation studies without confounding signals from more abundant, mechanistically divergent co-extractives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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